molecular formula C45H36O18 B1649278 Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin CAS No. 114637-81-9

Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin

Cat. No. B1649278
CAS RN: 114637-81-9
M. Wt: 864.8 g/mol
InChI Key: SRWJAXVAWDYXPA-ACNGEOCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin: An Overview Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin, commonly known as epicatechin gallate (ECG), is a flavanol compound found in various plants, including green tea, cocoa, and grapes. ECG has gained significant attention in recent years due to its potential health benefits. In Synthesis Method ECG can be synthesized through the oxidation of (-)-epicatechin using copper(II) chloride as a catalyst. The reaction occurs in a basic solution of sodium carbonate and methanol. The yield of ECG can be improved by using a higher concentration of epicatechin and a lower concentration of copper(II) chloride. Scientific Research Application ECG has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. ECG has also been shown to improve cardiovascular health, regulate blood sugar levels, and enhance cognitive function. Mechanism of Action ECG exerts its effects through multiple mechanisms of action. One of the primary mechanisms is its ability to scavenge free radicals and reduce oxidative stress. ECG also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer development. ECG has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth. Biochemical and Physiological Effects ECG has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that ECG can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that ECG can reduce blood pressure, improve endothelial function, and enhance cognitive function. Advantages and Limitations for Lab Experiments One of the advantages of using ECG in lab experiments is its availability in various plant sources. ECG is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using ECG in lab experiments is its low bioavailability. ECG has poor absorption and rapid metabolism in the body, which limits its effectiveness in vivo. Future Directions There are several future directions for ECG research. One area of interest is the development of novel delivery systems to improve the bioavailability of ECG. Another area of interest is the investigation of ECG's effects on gut microbiota and its potential role in the prevention and treatment of metabolic diseases. Additionally, further research is needed to explore the potential anti-cancer effects of ECG and its mechanisms of action. Conclusion ECG is a flavanol compound found in various plants that has gained significant attention for its potential health benefits. ECG has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and can improve cardiovascular health, regulate blood sugar levels, and enhance cognitive function. While there are advantages and limitations to using ECG in lab experiments, the future directions of ECG research hold promise for the development of novel therapeutic interventions.

Scientific Research Applications

Antioxidant Properties

  • Polyphenolic Compounds in Peanut Skins: Studies on peanut skins identified epicatechin derivatives, including epicatechin-(2β→O→7, 4β→6)-[epicatechin-(4β→8)]-catechin, as potent antioxidants, demonstrating their free radical-scavenging effects (Lou et al., 2004).

Anti-diabetic Properties

  • Insulin-like Properties: Epicatechin, a related flavonoid, has shown insulin-like and anti-diabetic properties, influencing cell proliferation and pH regulation mechanisms (Matteucci et al., 2001).
  • Blood Glucose and Glycogen Storage: Catechins, including epicatechin, have been experimentally shown to reduce blood glucose levels and increase stored glycogen in mice, indicating potential antidiabetogenic effects (Uniyal et al., 2013).

Skin Absorption and Cosmetic Applications

  • Percutaneous Absorption: The percutaneous absorption profiles of epicatechin derivatives in skincare suggest their potential for cosmetic or pharmacological applications due to their antioxidant properties and skin penetration profiles (Alonso et al., 2004).

Potential in Food Industry

  • Use in Foods: Catechins like epicatechin have been increasingly used in foods for their antioxidant properties. Their applications include use as natural antioxidants in oils and fats, antimicrobial agents in foodstuffs, and health functional ingredients in various foods and dietary supplements (Yılmaz, 2006).

Therapeutic Implications

  • Anti-proliferative Activity: Epicatechin oligomers have shown potent and specific anti-proliferative activity for human breast cancer cells, surpassing the efficacy of other catechins at lower doses (Nagarajan et al., 2008).
  • Antigenotoxic Potential: Flavanol dimers, including epicatechin derivatives, were evaluated for their protective effects against DNA damage in human lymphocytes, indicating potential antigenotoxic properties (Dhawan et al., 2002).

Stability and Metabolism

  • Stability and Metabolism Studies: Research on cocoa flavanols and procyanidins, which include epicatechin derivatives, has focused on their stability in different pH environments and their metabolism, providing insights into how these compounds behave in the human body (Zhu et al., 2002), (Zhu et al., 2003).

properties

IUPAC Name

(1R,5R,6S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)60-41(16-2-5-21(48)25(52)8-16)39(58)37(33)34-28(55)13-29(56)35-38-36-32(62-45(44(38)59,63-43(34)35)17-3-6-22(49)26(53)9-17)14-23(50)19-12-30(57)40(61-42(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38+,39+,40+,41+,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWJAXVAWDYXPA-ACNGEOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=C(C(=CC(=C45)O)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin

CAS RN

114637-81-9
Record name Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.